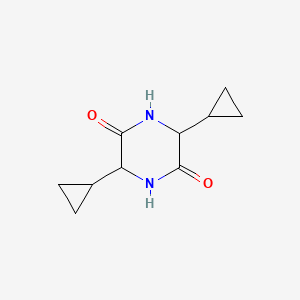
1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of acetophenone, characterized by the presence of chloro, fluoro, and hydroxy substituents on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the selective bromination of 3-chloro-4-hydroxyacetophenone using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . Another method includes the reaction of bromoacetyl bromide with 3-chloroanisole in the presence of aluminum chloride in carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and polar solvents can enhance the efficiency of the reactions .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use halogens like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of new substituents on the aromatic ring.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the positive end of the dipole attacks the aromatic compound while the negative end is complexed with the catalyst . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
4-Hydroxyacetophenone: Similar structure but lacks the chloro and fluoro substituents.
3-Chloro-4-hydroxyacetophenone: Similar but lacks the fluoro substituent.
4-Fluoroacetophenone: Similar but lacks the chloro and hydroxy substituents.
Uniqueness: 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethan-1-one is unique due to the combination of chloro, fluoro, and hydroxy substituents on the phenyl ring.
Propiedades
Fórmula molecular |
C8H6ClFO2 |
|---|---|
Peso molecular |
188.58 g/mol |
Nombre IUPAC |
1-(3-chloro-4-fluoro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6ClFO2/c1-4(11)5-2-3-6(10)7(9)8(5)12/h2-3,12H,1H3 |
Clave InChI |
BDXGJTYQZQKVOV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=C(C=C1)F)Cl)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![thieno[2,3-f][1]benzothiole-4,8-dicarboxylic acid](/img/structure/B8515462.png)
![1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-phenyl-](/img/structure/B8515470.png)





![4-[(6-chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B8515504.png)




